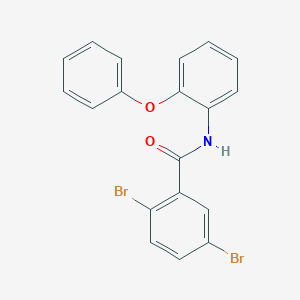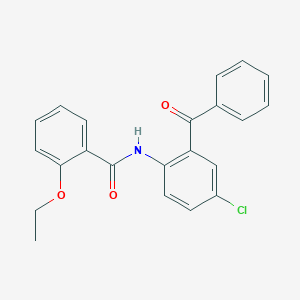
2,5-dibromo-N-(2-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-(2-phenoxyphenyl)benzamide, commonly known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPBA is a potent inhibitor of tubulin polymerization, which makes it an attractive candidate for the development of new cancer therapies.
Mécanisme D'action
DPBA binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. As a result, the cell cycle is arrested at the G2/M phase, leading to cell death. DPBA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DPBA has been shown to have a low toxicity profile, making it a promising candidate for further development. In vitro studies have shown that DPBA inhibits the proliferation of cancer cells with IC50 values ranging from 0.1 to 1 μM. DPBA has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
DPBA has several advantages as a research tool. It is easy to synthesize and has a high yield. It also has a low toxicity profile, which makes it suitable for in vitro studies. However, DPBA has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on DPBA. One area of interest is the development of new analogs of DPBA with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the synergistic effects of DPBA with other anti-cancer drugs. Additionally, further studies are needed to explore the potential of DPBA as a therapeutic agent for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Conclusion:
In conclusion, DPBA is a promising compound with potential applications in cancer therapy. Its mechanism of action, low toxicity profile, and ability to inhibit the growth and metastasis of cancer cells make it an attractive candidate for further research. While there are some limitations to its use, the development of new analogs and the investigation of synergistic effects with other drugs could lead to new and improved cancer therapies.
Méthodes De Synthèse
The synthesis of DPBA involves a multi-step process that begins with the reaction of 2-phenoxyaniline with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 2,5-dibromo-N-(2-phenoxyphenyl)benzamide as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DPBA has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DPBA works by disrupting microtubule dynamics, which are essential for cell division and proliferation. This makes DPBA a promising candidate for the development of new anti-cancer drugs.
Propriétés
Formule moléculaire |
C19H13Br2NO2 |
|---|---|
Poids moléculaire |
447.1 g/mol |
Nom IUPAC |
2,5-dibromo-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13Br2NO2/c20-13-10-11-16(21)15(12-13)19(23)22-17-8-4-5-9-18(17)24-14-6-2-1-3-7-14/h1-12H,(H,22,23) |
Clé InChI |
XRFREEDHOYYOGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Br |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)